Avenoleic acid (15-hydroxy-18:2 Δ9,12) is an unusual oxylipin, a type of oxidized fatty acid, found in oat (Avena sp.) seeds. [] It is primarily located among polar lipids, specifically in the glycolipid fraction of oat oil. [] While not as widely studied as other fatty acids, avenoleic acid represents a potential source of novel chemical properties for applications in food science and other fields.
Avenoleic acid is primarily extracted from oat seeds (Avena sativa), where it is formed as a product of lipid metabolism. The identification of this compound has been facilitated by advancements in chromatographic techniques, which enable the separation and analysis of complex lipid mixtures found in plant tissues .
In terms of classification, avenoleic acid falls under the category of unsaturated fatty acids, more specifically as a member of the family of oxylipins. These compounds are known for their bioactive properties and roles in plant defense mechanisms, signaling pathways, and potential therapeutic effects in humans.
The synthesis of avenoleic acid can be achieved through various methods, primarily involving the extraction from oat seeds followed by purification processes. The extraction typically employs solvent extraction techniques, where organic solvents such as chloroform or methanol are used to isolate the fatty acids from the seed matrix.
Technical Details:
Avenoleic acid has a complex molecular structure characterized by multiple double bonds. Its chemical formula is C18H32O2, indicating it contains 18 carbon atoms and two oxygen atoms.
Data:
Avenoleic acid participates in various chemical reactions typical for polyunsaturated fatty acids, including oxidation and esterification.
Technical Details:
The mechanism of action for avenoleic acid primarily revolves around its role as a signaling molecule in plants and its potential health benefits in humans.
Data:
Avenoleic acid has several applications in both research and industry:
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